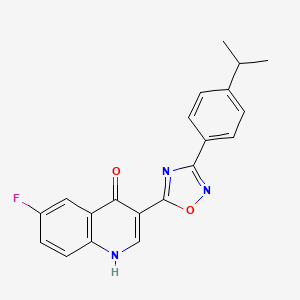

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c1-11(2)12-3-5-13(6-4-12)19-23-20(26-24-19)16-10-22-17-8-7-14(21)9-15(17)18(16)25/h3-11H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKLTUNCIYVZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the isopropylphenyl group: The isopropylphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and a halogenated oxadiazole derivative in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.

Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids, bases, or transition metal catalysts.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels.

Material Science: The compound’s unique electronic and photophysical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level, including protein-ligand interactions and cellular signaling pathways.

Industrial Applications: The compound may find applications in the development of new materials, coatings, and catalysts due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and oxadiazole ring may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with the target.

Comparison with Similar Compounds

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be compared with other quinoline derivatives and oxadiazole-containing compounds. Similar compounds include:

6-chloro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.

6-fluoro-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.

3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound lacks the fluorine atom, which may affect its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

6-Fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by the presence of a fluorine atom and an isopropylphenyl group, suggests potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antifungal, antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈FN₃O, with a molecular weight of approximately 363.4 g/mol. The compound's structure includes:

- A quinoline core , known for diverse biological activities.

- A 1,2,4-oxadiazole moiety , which is often associated with antimicrobial properties.

- An isopropylphenyl group , contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Antifungal Activity

Limited studies suggest that this compound may possess antifungal properties. A patent application from 2021 highlights its potential as a fungicide among other oxadiazine derivatives. However, specific data on efficacy against particular fungal strains remains sparse.

2. Antibacterial Properties

Similar quinoline derivatives have demonstrated antibacterial activity against a range of pathogens. For instance, compounds with analogous structures have shown effectiveness against Gram-positive and Gram-negative bacteria . The mechanism of action may involve inhibition of bacterial DNA synthesis or interference with cell wall integrity.

3. Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For example:

- A series of 6-fluoroquinolone derivatives were evaluated for their ability to inhibit Topoisomerase I (Top I), an enzyme critical for DNA replication in cancer cells . Compounds in this class showed significant anti-proliferative effects against various cancer cell lines including A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| 18f | A549 | 10.5 | 42.75 |

| 18g | HeLa | 8.9 | 29.25 |

These findings suggest that the structural modifications in compounds like this compound could enhance their anticancer efficacy.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as Topoisomerase I and II.

- Induction of Apoptosis : Research indicates that certain derivatives can trigger programmed cell death in cancer cells by disrupting mitochondrial function or activating caspases .

Case Studies and Research Findings

Several relevant studies have been conducted to evaluate the biological activity of related compounds:

Study on Anticancer Activity

A study published in PubMed examined a series of fluorinated quinolone derivatives for their anticancer properties. The most promising compounds demonstrated IC50 values comparable to established chemotherapeutics like camptothecin .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, particularly addressing steric hindrance from the 4-isopropylphenyl group?

Methodological Answer:

- Stepwise Synthesis : Prioritize constructing the 1,2,4-oxadiazole ring first via cyclization of amidoximes with activated carboxylic acid derivatives, as this minimizes steric interference during quinolinone core formation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.

- Catalysis : Employ Pd-mediated coupling for late-stage introduction of the 4-isopropylphenyl group to avoid side reactions.

- Yield Optimization Table :

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | Amidoxime + TBTU, DMF, 80°C | 65 | 95% |

| Quinolinone Coupling | Pd(PPh₃)₄, K₂CO₃, DMSO, 110°C | 52 | 90% |

Q. Which spectroscopic techniques are most effective for confirming the structure of the 1,2,4-oxadiazole ring and fluorine positioning in the compound?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic oxadiazole proton signals at δ 8.5–9.0 ppm and absence of NH peaks in the quinolinone core .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine at position 6 .

- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for the oxadiazole substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition activity while controlling for assay variability?

Methodological Answer:

- Experimental Design : Use a randomized block design with split plots to test multiple kinase isoforms (e.g., EGFR, VEGFR) under varying ATP concentrations (1–10 mM) .

- Controls : Include staurosporine (positive control) and DMSO vehicle.

- Data Normalization : Express IC₅₀ values relative to baseline activity (ΔΔCt method) to account for plate-to-plate variability.

- Replicates : Four biological replicates with three technical repeats each to ensure statistical power .

Q. How can the environmental persistence and bioaccumulation potential of this compound be assessed using long-term ecological frameworks?

Methodological Answer:

Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values across cell lines?

Methodological Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Control for serum content (e.g., 10% FBS vs. serum-free) to avoid protein-binding artifacts.

- Meta-Analysis : Apply hierarchical clustering to published IC₅₀ datasets to identify outlier conditions .

- Mechanistic Follow-Up : Perform kinome-wide profiling to distinguish off-target effects .

Q. How can structure-activity relationship (SAR) studies be structured to enhance selectivity for specific biological targets?

Methodological Answer:

Q. What analytical methodologies are suitable for detecting trace degradation products of this compound in environmental samples?

Methodological Answer:

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges for water/soil extracts.

- LC-MS/MS : Use a Q-TOF system in MRM mode to monitor [M+H]⁺ → fragment ions (e.g., m/z 345 → 213 for the quinolinone core) .

- Degradation Pathways Table :

| Condition | Major Degradants | Detection Limit (ppb) |

|---|---|---|

| UV Light (254 nm) | 6-fluoroquinolin-4(1H)-one | 0.1 |

| pH 9, 37°C | Oxadiazole ring-opened amide | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.